![molecular formula C15H11NO3S2 B12551570 S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate CAS No. 189514-24-7](/img/structure/B12551570.png)
S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate is a chemical compound with potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes benzamidooxy and benzenecarbothioate groups.
Preparation Methods
The synthesis of S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate involves several steps. One common method includes the reaction of benzenecarbothioic acid with benzamidooxy compounds under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor in various biological pathways.
Mechanism of Action
The mechanism of action of S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate can be compared with similar compounds such as:
Benzenecarbothioic acid, S-methyl ester: This compound has a similar structure but lacks the benzamidooxy group, making it less versatile in certain reactions.
S-Methyl benzenecarbothioate: Another similar compound, which also lacks the benzamidooxy group, resulting in different chemical properties and applications.
Properties
CAS No. |
189514-24-7 |
|---|---|
Molecular Formula |
C15H11NO3S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
O-benzamido benzoylsulfanylmethanethioate |
InChI |
InChI=1S/C15H11NO3S2/c17-13(11-7-3-1-4-8-11)16-19-15(20)21-14(18)12-9-5-2-6-10-12/h1-10H,(H,16,17) |
InChI Key |
RAPBTKSLJXKEGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NOC(=S)SC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


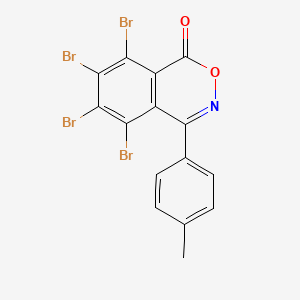
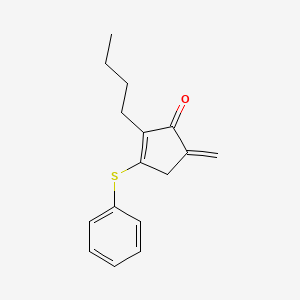
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
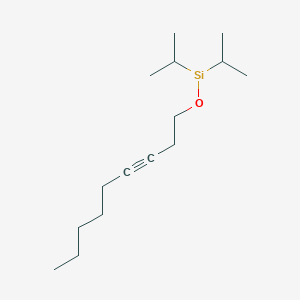

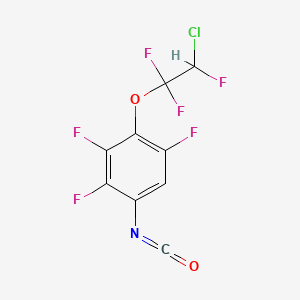
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
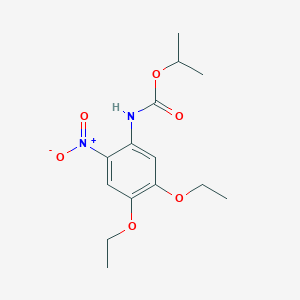
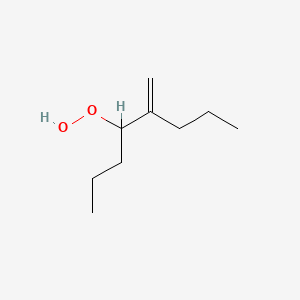
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)
